molecular formula C8H8ClN B567549 4-Chloro-3-cyclopropylpyridine CAS No. 1346544-23-7

4-Chloro-3-cyclopropylpyridine

Cat. No.: B567549
CAS No.: 1346544-23-7
M. Wt: 153.609
InChI Key: UGUMXLGYXPEPCT-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridine, featuring a chlorine atom at the 4th position and a cyclopropyl group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-cyclopropylpyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-cyclopropylpyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the yield and reduce production costs. Safety measures are crucial due to the use of chlorinating agents and the potential for hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-cyclopropylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield cyclopropylpyridine.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium amide in liquid ammonia for amination reactions.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Cyclopropylpyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-cyclopropylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-cyclopropylpyridine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways can vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

    3-Chloropyridine: Lacks the cyclopropyl group, making it less sterically hindered.

    4-Chloropyridine: Does not have the cyclopropyl group, affecting its reactivity and binding properties.

    3-Cyclopropylpyridine: Lacks the chlorine atom, which can influence its chemical behavior.

Uniqueness

4-Chloro-3-cyclopropylpyridine is unique due to the presence of both the chlorine atom and the cyclopropyl group. This combination imparts distinct steric and electronic properties, making it a valuable compound for various applications in research and industry .

Biological Activity

4-Chloro-3-cyclopropylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a chlorine atom and a cyclopropyl group. The molecular formula is C8H8ClN, and it has a molecular weight of approximately 153.61 g/mol. The unique structure of this compound influences its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been reported to act as an inhibitor or modulator in various biochemical pathways, impacting cellular functions such as signaling, metabolism, and gene expression.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against various bacterial strains, suggesting its potential use in developing new antibiotics.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation in animal models, indicating potential applications in treating inflammatory diseases.
  • Antitumor Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells, making it a candidate for further investigation in oncology.

Case Studies

  • Antimicrobial Study : A study published in 2023 evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
  • Anti-inflammatory Research : In an animal model of acute inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines (IL-6, TNF-α), demonstrating its anti-inflammatory efficacy .
  • Cancer Cell Proliferation : A recent investigation assessed the effect of the compound on the growth of human cancer cell lines (e.g., HeLa and MCF-7). The results showed that treatment with this compound led to a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent .

Data Tables

Biological ActivityTarget Organism/Cell LineEffect ObservedReference
AntimicrobialStaphylococcus aureusSignificant inhibition zone
AntimicrobialEscherichia coliSignificant inhibition zone
Anti-inflammatoryMouse modelReduced IL-6, TNF-α levels
AntitumorHeLa cellsDose-dependent reduction in viability
AntitumorMCF-7 cellsDose-dependent reduction in viability

Properties

IUPAC Name

4-chloro-3-cyclopropylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN/c9-8-3-4-10-5-7(8)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUMXLGYXPEPCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744900
Record name 4-Chloro-3-cyclopropylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346544-23-7
Record name 4-Chloro-3-cyclopropylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-4-chloropyridine (CAN 36953-42-1, 4 g, 20.8 mmol) in a mixture of toluene (72 ml) and water (8.5 ml) under an argon atmosphere were added potassium cyclopropyltrifluoroborate (3.23 g, 21.8 mmol), palladium (II) acetate (93.3 mg, 416 μmol), butyldi-1-adamantylphosphine (224 mg, 624 μmol) and cesium carbonate (16.9 g, 52.0 mmol). The reaction mixture was stirred overnight at 115° C., cooled down to room temperature and filtered through a pad of celite. The filtrate was poured into a separatory funnel, diluted with ethyl acetate and extracted with an aqueous solution 1.0M sodium bicarbonate. The organic phase was collected, dried over sodium sulfate and evaporated down to dryness. The crude material was purified by flash chromatography on silica eluting with a heptane/(solution 3% triethylamine in ethyl acetate) gradient to yield the title product (2.39 g, 75%) as a yellow liquid. MS (ESI, m/z): 154.0 (M+H+).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
72 mL
Type
solvent
Reaction Step One
Name
Quantity
8.5 mL
Type
solvent
Reaction Step One
Quantity
3.23 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
16.9 g
Type
reactant
Reaction Step Two
Quantity
93.3 mg
Type
catalyst
Reaction Step Two
Quantity
224 mg
Type
catalyst
Reaction Step Two
Yield
75%

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